Chroman-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLMGCHMMCOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456483 | |
| Record name | chroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19090-04-1 | |
| Record name | 2H-1-Benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | chroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Chroman 3 One and Its Derivatives
Established Synthetic Pathways to the Chroman-3-one Scaffold
Traditional methods for the synthesis of the this compound core often involve multi-step sequences. These established pathways, including condensation and cyclization strategies, have been fundamental in providing access to this important class of compounds.
Knoevenagel Condensation and Related Cyclization Strategies
While the Knoevenagel condensation is more commonly associated with the synthesis of chromones (chroman-4-ones), its application in constructing the this compound skeleton is less direct and often involves subsequent transformations. A typical strategy would involve the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, followed by a series of reactions including reduction and cyclization to furnish the this compound ring system. For instance, the condensation of salicylaldehyde with acrylonitrile, followed by hydrolysis, reduction of the nitrile, and subsequent intramolecular cyclization, represents a potential, albeit multi-step, route. The initial condensation product can be further elaborated and cyclized to form the desired heterocyclic ketone.
Multi-Component Condensation Approaches
Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. While the application of MCRs for the direct synthesis of chroman-3-ones is not as extensively documented as for other chromane (B1220400) derivatives, conceptual strategies can be envisioned. A hypothetical one-pot synthesis could involve the reaction of a phenol (B47542), an α,β-unsaturated aldehyde, and a third component that facilitates the formation of the C2-C3 bond and subsequent cyclization. However, the majority of reported multi-component strategies in this area lead to the formation of the isomeric chroman-4-one or other chromane derivatives.
Base-Promoted and Intramolecular Cyclization Reactions
Base-promoted intramolecular cyclization is a more direct and widely employed strategy for the synthesis of chroman-3-ones. A classic approach involves the intramolecular Friedel-Crafts acylation of 2-phenoxyacetic acid derivatives. In this method, the phenoxyacetic acid is first converted to its more reactive acid chloride, which then undergoes cyclization in the presence of a Lewis acid. Alternatively, strong acids like polyphosphoric acid (PPA) can be used to directly cyclize the carboxylic acid.
Another important base-promoted method is the intramolecular cyclization of 1-(2-hydroxyphenyl)-2-propanones. These precursors can be synthesized from phenols and α-haloketones. Treatment of these intermediates with a base induces an intramolecular Williamson ether synthesis-type reaction to afford the this compound scaffold.
More recent developments in this area include radical cyclizations. For example, the cascade radical annulation of 2-(allyloxy)arylaldehydes with various radical precursors has emerged as a powerful method for constructing 3-substituted chroman-4-ones, and similar strategies can be adapted for this compound synthesis. researchgate.net
Emerging and Catalytic Syntheses of this compound Derivatives
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, atom economy, and functional group tolerance. The synthesis of chroman-3-ones has benefited significantly from these advancements, particularly through the use of transition metal catalysis.
Gold-Catalyzed Oxidation-Cyclization of Propargyl Aryl Ethers
A highly efficient and step-economical synthesis of chroman-3-ones involves the gold-catalyzed oxidation-cyclization of readily available propargyl aryl ethers. nih.govnih.gov This methodology provides a significant improvement over traditional multi-step and often hazardous routes. nih.gov The reaction is believed to proceed through the formation of an α-oxo gold carbene intermediate, which then undergoes an intramolecular cyclization. nih.gov
This approach has been shown to be effective for a range of substituted propargyl aryl ethers, affording the corresponding chroman-3-ones in good to excellent yields. nih.gov The reaction conditions are typically mild, and a variety of functional groups are tolerated.
| Substrate | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|
| 4-tert-butylphenyl propargyl ether | Me4tBuXPhosAuNTf2 | 2,6-dibromopyridine N-oxide | <10 |
| Phenyl propargyl ether | Me4tBuXPhosAuNTf2 | 4-nitropyridine N-oxide | 76 |
| 2-methylphenyl propargyl ether | Me4tBuXPhosAuNTf2 | 4-nitropyridine N-oxide | 78 |
| 3-methylphenyl propargyl ether | Me4tBuXPhosAuNTf2 | 4-nitropyridine N-oxide | 85 |
| 4-methoxyphenyl propargyl ether | Me4tBuXPhosAuNTf2 | 4-nitropyridine N-oxide | 82 |
Palladium-Catalyzed Synthetic Routes
Palladium catalysis has provided several innovative pathways to the this compound scaffold. These methods often involve the activation of C-H bonds or the use of directing groups to achieve regioselective cyclizations.
One notable example is the palladium-catalyzed Wacker-type oxidative cyclization. rsc.org This reaction can be applied to the synthesis of chromanone derivatives, and with appropriate substrates, can lead to the formation of chroman-3-ones. The mechanism involves the nucleophilic attack of the phenolic oxygen onto a palladium-activated alkene, followed by subsequent transformations to yield the cyclized product.
Another palladium-catalyzed approach is the intramolecular carbonylation of appropriate precursors. For instance, the palladium-catalyzed carbonylation of 2-alkenylphenols can be directed towards the synthesis of chroman-3-ones under specific reaction conditions. This method involves the insertion of carbon monoxide and subsequent reductive elimination to form the heterocyclic ring. While more commonly applied to the synthesis of chroman-4-ones, modifications in the substrate and catalytic system can favor the formation of the 3-keto isomer.
| Reaction Type | Substrate Type | Key Palladium Catalyst | General Outcome |
|---|---|---|---|
| Wacker-type Oxidative Cyclization | o-allylphenols | Pd(OAc)2 | 2-methylchroman-4-ones |
| Intramolecular Carbonylation | 3-iodochromone | Pd(OAc)2/PPh3 | Chroman-2,4-diones |
Visible-Light-Driven Photoredox Reactions
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This strategy has been successfully applied to the synthesis of chroman-4-one derivatives through various radical-mediated pathways.
One prominent approach involves a doubly decarboxylative Giese reaction. In this method, chromone-3-carboxylic acids act as radical acceptors. The reaction is initiated by a photoredox catalyst that, upon excitation by visible light, facilitates two independent decarboxylation events. This process generates alkyl radicals from N-(acyloxy)phthalimide precursors, which then add to the chromone (B188151) system to yield 2-substituted-chroman-4-ones. Key parameters for this transformation include the use of a suitable photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere.
Another innovative strategy is the metal- and aldehyde-free alkene acylarylation, which provides access to 3-(arylmethyl)chroman-4-ones, a class of compounds known as homoisoflavonoids. rsc.orgresearchgate.net This photoredox-neutral reaction utilizes readily available alkenoic acids and cyanoarenes. The mechanism is predicated on a phosphoranyl radical-mediated acyl radical generation, which initiates a cyclization cascade, followed by a selective radical-radical coupling. rsc.orgresearchgate.net This method is notable for its good functional group tolerance and its ability to be performed at room temperature under blue LED irradiation. researchgate.net
Furthermore, tandem radical addition/cyclization of alkenyl aldehydes under visible-light photoredox catalysis is an effective protocol for synthesizing 3-substituted chroman-4-ones. mdpi.com This approach features a broad substrate scope and mild reaction conditions, making it a valuable tool for accessing diverse chroman-4-one structures. mdpi.comnih.gov
| Reaction Type | Reactants | Photocatalyst | Key Features | Product | Ref. |
| Alkene Acylarylation | Alkenoic acid, Cyanoarene | 3DPAFIPN | Metal-free, Aldehyde-free, Room temp. | 3-(Arylmethyl)chroman-4-one | rsc.orgresearchgate.net |
| Tandem Radical Cyclization | Alkenyl aldehyde, Alkyl radical precursor | fac-Ir(ppy)₃ | Broad scope, Mild conditions | 3-Substituted chroman-4-one | mdpi.com |
Metal-Free Cascade Radical Annulation
The development of metal-free synthetic routes is a central goal in green chemistry. For the synthesis of chroman-4-ones, cascade radical annulation reactions performed under metal-free conditions have proven to be highly effective and atom-economical. These reactions typically involve the generation of a radical species that triggers an intramolecular cyclization of a suitably designed precursor, such as a 2-(allyloxy)arylaldehyde.
One such method facilitates the synthesis of ester-containing chroman-4-ones through a cascade radical cyclization initiated by an alkoxycarbonyl radical. gu.se This radical is generated from the decarboxylation of oxalates in the presence of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). gu.semdpi.com The reaction proceeds efficiently and avoids the use of transition metals. Further derivatization of the resulting ester-functionalized chroman-4-one is also possible; for example, it can be hydrolyzed under acidic conditions to yield the corresponding carboxyl-containing compound. mdpi.com
Similarly, carbamoylated chroman-4-ones can be synthesized via a metal-free decarboxylative radical cascade cyclization. researchgate.net This approach uses oxamic acids as precursors for carbamoyl (B1232498) radicals, which are generated under oxidative conditions. researchgate.netresearchgate.net The carbamoyl radical then participates in a cascade annulation with 2-(allyloxy)arylaldehydes to furnish a variety of amide-containing chroman-4-one scaffolds. researchgate.net This method exhibits high functional group tolerance and a broad substrate scope. researchgate.netresearchgate.net
Sulfone-functionalized chroman-4-ones have also been prepared using a visible-light-induced cascade radical cyclization under transition-metal-free and photocatalyst-free conditions. This reaction involves the intramolecular cyclization of arylsulfinic acids with o-(allyloxy)arylaldehydes, generating the desired products in good to excellent yields under mild conditions. mdpi.com
| Radical Precursor | Substrate | Key Conditions | Product Type | Ref. |
| Oxalates | 2-(Allyloxy)arylaldehyde | (NH₄)₂S₂O₈, 90 °C | Ester-containing chroman-4-one | gu.semdpi.com |
| Oxamic Acids | 2-(Allyloxy)arylaldehyde | (NH₄)₂S₂O₈, 60 °C | Carbamoylated chroman-4-one | researchgate.netresearchgate.net |
| Arylsulfinic Acids | 2-(Allyloxy)arylaldehyde | Visible light | Sulfone-functionalized chroman-4-one | mdpi.com |
Asymmetric Synthesis of Chiral this compound Scaffolds
The enantioselective synthesis of chiral chroman scaffolds is of paramount importance due to their prevalence in biologically active molecules. Organocatalysis has emerged as a particularly powerful strategy for constructing these chiral frameworks with high stereocontrol.
Bifunctional organocatalysts, such as those based on cinchona alkaloids bearing a urea (B33335) or squaramide moiety, have been successfully employed in the asymmetric synthesis of chroman derivatives. rsc.orgcore.ac.uk These catalysts facilitate intramolecular oxy-Michael additions of phenol derivatives that contain an (E)-α,β-unsaturated ketone or thioester. rsc.orgcore.ac.uk The bifunctional nature of the catalyst allows it to activate both the nucleophilic phenol and the electrophilic Michael acceptor through hydrogen bonding, enabling a concerted and highly enantioselective cyclization to form optically active 2-substituted chromans. core.ac.uk
Domino or cascade reactions provide an efficient route to complex, polysubstituted chiral chromans. An organocatalytic oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins, catalyzed by a chiral squaramide, produces highly functionalized chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govresearchgate.netrsc.org This method allows for the creation of three contiguous stereogenic centers in a single operation. acs.org
In addition to organocatalysis, transition-metal catalysis offers a powerful alternative for asymmetric chroman synthesis. chemrxiv.org Nickel-catalyzed asymmetric synthesis has been used to produce chiral chromans bearing quaternary allylic siloxanes with excellent enantioselectivities. chemrxiv.orgchemrxiv.org Furthermore, asymmetric hydrogenation of chromones using chiral rhodium complexes can generate chiral chromanones with good enantiomeric excess. nih.gov
| Catalysis Type | Reaction | Catalyst Example | Stereocontrol | Product Type | Ref. |
| Organocatalysis | Intramolecular oxy-Michael | Cinchona-alkaloid-urea | High ee | 2-Substituted chromans | rsc.orgcore.ac.uk |
| Organocatalysis | oxa-Michael-nitro-Michael | Quinine-derived squaramide | Up to 99% ee, >20:1 dr | Polysubstituted chromans | nih.govresearchgate.net |
| Metal Catalysis | Asymmetric Hydrogenation | Chiral Rhodium Complex | 81% ee | Chiral chroman-4-one | nih.gov |
Chemical Transformations and Functionalization of the this compound Nucleus
Electrophilic and Nucleophilic Substitution Reactions
The chroman-4-one nucleus possesses distinct sites for both electrophilic and nucleophilic attack, allowing for diverse functionalization.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chroman scaffold is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The outcome of these reactions is governed by the directing effects of the substituents on the ring. The ether oxygen at position 1 is an activating, ortho-, para-directing group, while the carbonyl group at position 4 is a deactivating, meta-directing group relative to the aromatic ring. Therefore, electrophiles will preferentially add to the positions activated by the ether oxygen (positions 6 and 8) and to a lesser extent, the position meta to the carbonyl's point of fusion (position 7). Standard EAS reactions like halogenation, nitration, and Friedel-Crafts reactions can be applied to introduce substituents onto the aromatic portion of the molecule. byjus.commasterorganicchemistry.com
Nucleophilic Reactions: The primary sites for nucleophilic attack are the electrophilic carbonyl carbon (C-4) and the α-carbon (C-3).
Substitution at C-3: The C-3 position can be functionalized via an α-halogenation/substitution sequence. For instance, bromination of the chroman-4-one scaffold at the 3-position allows for the subsequent introduction of various nucleophiles, such as amines or cyanides, through substitution reactions. gu.se
Substitution on the Aromatic Ring: In derivatives such as 7-hydroxychroman-4-one, the phenolic hydroxyl group can undergo bimolecular nucleophilic substitution (Sₙ2) with various alkyl and aryl halides to yield O-alkylated products. mdpi.com
Condensation at C-3: The methylene group at C-3 is activated by the adjacent carbonyl. Base-catalyzed condensation of chroman-4-ones with aldehydes, such as benzaldehyde (B42025) derivatives, leads to the formation of 3-benzylidene-4-chromanones (a class of homoisoflavonoids). researchgate.netmdpi.com
Oxidation, Reduction, and Derivatization Strategies
The chroman-4-one core can be readily modified through oxidation, reduction, and other derivatization reactions to access a wide range of related structures.
Reduction: The carbonyl group at C-4 is readily reduced to a secondary alcohol. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727), which provides the corresponding chroman-4-ol. nih.gov
Derivatization:
From Ester Derivatives: Chroman-4-ones bearing an ester group can be easily converted to other functional groups. For example, hydrolysis of a methyl ester at the C-3 position under acidic conditions yields the corresponding carboxylic acid. mdpi.com
Conversion to Homoisoflavonoids: As mentioned previously, the Claisen-Schmidt condensation of chroman-4-ones with aromatic aldehydes is a key derivatization strategy that provides access to 3-benzylidene-4-chromanones. mdpi.com
Ring-Opening and Rearrangement Mechanisms
The heterocyclic pyrone ring of chromone derivatives is susceptible to ring-opening upon treatment with strong nucleophiles. This reactivity often proceeds via an "Addition of Nucleophile, Ring Opening, and Ring Closing" (ANRORC) mechanism.
The reaction is initiated by the nucleophilic attack at the electron-deficient C-2 position of the chromone ring. This addition disrupts the aromaticity of the pyran ring and leads to the cleavage of the O1-C2 ether bond, resulting in a ring-opened intermediate. researchgate.netacs.org For example, when chromone-3-carboxylic acid is treated with primary or secondary amines, the amino group attacks C-2, leading to the formation of an enaminone intermediate after ring opening. researchgate.net
Similarly, reaction with other nitrogen nucleophiles like hydrazines can lead to ring-opening followed by recyclization, where a different part of the molecule attacks the carbonyl group or a derivative thereof, forming new heterocyclic systems such as pyrazoles. researchgate.net This ring-opening and subsequent rearrangement or re-closure is a powerful strategy for transforming the chromone scaffold into other valuable heterocyclic structures. researchgate.netresearchgate.net A palladium-catalyzed version of this transformation has been described where a late-stage carbonyl insertion occurs concurrently with the final ring-closure step, leading to 3-substituted chroman-2,4-diones. acs.org
Computational and Spectroscopic Approaches in Chroman 3 One Research
Theoretical and Computational Chemistry Studies
Computational chemistry offers a powerful lens to examine the properties of chroman-3-one at an atomic level. These theoretical approaches complement experimental findings and guide the synthesis of new derivatives with desired characteristics.
Quantum Chemical Calculations for Electronic and Molecular Structure (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic and molecular structure of this compound and its derivatives. researchgate.netd-nb.infowikipedia.org DFT is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netd-nb.info For instance, studies on various chromone (B188151) derivatives have utilized DFT to investigate molecular geometries, vibrational spectra, and electronic properties. researchgate.netd-nb.info The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been effectively used to model the structures of chroman derivatives, showing good correlation with experimental data. researchgate.netsciencepublishinggroup.com
Theoretical investigations on pharmaceutically active chromone derivatives have been conducted to understand their molecular geometries and electronic properties. researchgate.netd-nb.info Such studies help in predicting the reactivity and stability of these compounds. For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations that relates to the molecule's reactivity and biological activity. researchgate.netd-nb.info
Table 1: Examples of DFT Applications in this compound Derivative Research
| Studied Derivative | Computational Method | Key Findings |
| 3-(1-m-toluidinoethylidene)-chromane-2,4-dione | B3LYP-D3BJ/6-311+G(d,p) | Characterization of spectroscopic behavior and molecular structure. researchgate.netbohrium.com |
| 2-oxo-2H-chromen-3-yl acetate | DFT/RB3LYP, RHF, B3PW91 with 6-311++G(d,p) | Optimized molecular geometry correlated well with crystallographic results. sciencepublishinggroup.com |
| Various chromone derivatives | Density Functional Theory | Investigation of molecular geometries, vibrational spectra, and electronic properties. researchgate.netd-nb.info |
| 2-(5-Nitro-1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(2-oxo-2H-chromen-3-yl) propanenitrile | DFT/B3LYP/6-31G(d,p) | Analysis of reactive regions for electrophilic and nucleophilic attacks. scirp.org |
| 2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol | Quantum Chemical Calculations | Theoretical study of corrosion inhibition performance. dergipark.org.tr |
Molecular Dynamics Simulations for Molecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and interactions of this compound derivatives with other molecules, such as biological targets or solvents. nih.govresearchgate.net These simulations provide insights into the conformational changes and binding stability of the compounds over time. nih.govresearchgate.net
For example, MD simulations have been used to investigate the interaction of flavonoid derivatives with amyloid oligomers, which are implicated in Alzheimer's disease. nih.gov These studies can reveal how a compound intercalates into a protein's hydrophobic core and interferes with its structure, providing a basis for designing better inhibitors. nih.gov In other research, MD simulations of chroman derivatives have been used to study their conformational changes in solution and their potential as anti-angiogenic agents by targeting specific proteins. nih.govresearchgate.net
Mechanistic Elucidation through Computational Modeling
Computational modeling is a crucial tool for elucidating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the factors that control reaction pathways and selectivity. aimspress.commdpi.com
For instance, the Molecular Electron Density Theory (MEDT) has been used to study the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether. mdpi.comresearchgate.net This computational approach helps in understanding the molecular mechanism and the factors governing the observed selectivity. mdpi.comresearchgate.net Similarly, computational studies have been instrumental in understanding the thermal decomposition of chroman, suggesting a retro-Diels-Alder mechanism. aimspress.com Computational analysis has also been used to identify potent 3-benzylidene chroman-4-one analogs with various biological activities. tandfonline.com
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. These methods provide direct experimental evidence of the molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for determining the precise structure of this compound derivatives. niscpr.res.in NMR spectra provide detailed information about the chemical environment of individual atoms within a molecule.
For instance, the NMR spectra of various chroman derivatives have been analyzed to determine their configurations and conformations. scispace.com The chemical shifts and coupling constants observed in the NMR spectra allow for the assignment of protons and carbons in the molecular structure. scispace.comjst.go.jp The synthesis and spectral analysis of compounds like 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one rely heavily on ¹H and ¹³C NMR for structural confirmation. niscpr.res.in Furthermore, NMR spectroscopy has been used to study the molecular dynamics of flavanone (B1672756) derivatives in solution. nih.gov
Table 2: Representative ¹H NMR Data for Chroman Derivatives
| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |
| 3-Benzylidene-4-chromanone derivative | CDCl₃ | 7.96 (d, H-5), 7.80 (s, CH), 5.42 (d, H-2), 3.84 (s, OMe) jst.go.jp |
| 3-Methyl-chromen-2-one | CDCl₃ | Spectral data available, specific shifts not detailed in the provided search result. chemicalbook.com |
| Chromone | CDCl₃ | Spectral data available, specific shifts not detailed in the provided search result. chemicalbook.com |
Table 3: Representative ¹³C NMR Data for Chroman Derivatives
| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| 3-Benzylidene-4-chromanone derivative | CDCl₃ | 181.0, 165.6, 162.7, 150.9, 137.5, 129.5, 68.4, 55.6 jst.go.jp |
| (E)-3-(3,4-DIHYDROXY-BENZYLIDENE)-7-HYDROXY-CHROMAN-4-ONE | Not Specified | Spectral data available, specific shifts not detailed in the provided search result. spectrabase.com |
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. niscpr.res.in It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio.
High-resolution mass spectrometry (HRMS) is particularly valuable for providing exact mass measurements, which helps in confirming the molecular formula of a newly synthesized compound. niscpr.res.in For example, the structural confirmation of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one was achieved using HRMS in conjunction with NMR. niscpr.res.in Electron ionization mass spectrometry data is available for related compounds like chromone-3-carbonitrile. nist.gov The mass spectra of 2-aryl-chroman-3-one oximes have also been studied to understand their fragmentation patterns. researchgate.net
Vibrational and Electronic Spectroscopy (IR, UV-Vis)
Vibrational and electronic spectroscopy are essential techniques for elucidating the molecular structure and electronic properties of heterocyclic compounds like this compound. Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. google.com Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, investigates the electronic transitions between different energy levels within the molecule, offering insights into the conjugated systems and chromophores. adpcollege.ac.in Computational methods, particularly Density Functional Theory (DFT), are frequently employed alongside experimental work to predict and assign spectral features with greater accuracy. nih.gov
Vibrational Spectroscopy (IR)
The infrared spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups. For this compound, the most prominent feature is the carbonyl (C=O) stretching vibration, which is highly sensitive to its electronic environment. The spectrum also contains vibrations associated with the ether linkage (C-O-C) of the heterocyclic ring, as well as aromatic C-H and C=C stretching and bending modes from the fused benzene (B151609) ring.
While specific experimental data for the parent this compound is limited in readily available literature, analysis of related chromanone structures provides valuable reference points. For instance, in studies of 3-benzylidenechroman-4-one derivatives, the C=O stretching vibration is typically observed in the region of 1668-1675 cm⁻¹. mdpi.com The exact position of the carbonyl peak can be influenced by conjugation, ring strain, and the presence of other substituents.
Computational studies on related heterocyclic ketones, such as pyrones and chromones, demonstrate the power of DFT in assigning vibrational frequencies. d-nb.infoscifiniti.comjocpr.com Theoretical calculations allow for the prediction of the entire vibrational spectrum, and by applying a scaling factor, the calculated frequencies can be brought into close agreement with experimental data, aiding in the definitive assignment of each vibrational mode. nih.govscifiniti.com
Table 1: Typical Infrared Vibrational Frequencies for the Chromanone Core Structure This table presents the expected wavenumber ranges for the key functional groups found in the chromanone framework based on general spectroscopic principles and data from related compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carbonyl C=O | Stretching | 1690 - 1660 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ether C-O-C | Asymmetric Stretching | 1270 - 1200 |
| Ether C-O-C | Symmetric Stretching | 1150 - 1070 |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. drawellanalytical.com The this compound molecule contains a benzene ring fused to a heterocyclic ring with a carbonyl group, which together form the principal chromophore. The expected electronic transitions are primarily of two types:
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the aromatic ring and the carbonyl group.
n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms) to an anti-bonding π*-orbital of the carbonyl group.
Experimental data for chromone derivatives illustrate these principles. For example, 6-nitro-2-trifluoromethylchromone, when measured in methanol (B129727), exhibits absorption maxima (λmax) at 240 nm and 287 nm. conicet.gov.ar These absorptions are characteristic of the π → π* transitions within the substituted chromone system. The position and intensity of these bands are highly dependent on the nature of substituents on the aromatic ring and the solvent used for the measurement. conicet.gov.armsu.edu
Table 2: Experimental UV-Vis Absorption Data for a Substituted Chromone Derivative The data below for 6-nitro-2-trifluoromethylchromone in methanol highlights the characteristic absorption bands for a complex chromone structure. conicet.gov.ar
| Compound | Solvent | λmax (nm) | Corresponding Transition (Probable) |
| 6-Nitro-2-trifluoromethylchromone | Methanol | 240 | π → π |
| 287 | π → π |
Pharmacological and Biological Research of Chroman 3 One Derivatives
Chroman-3-one as a Versatile Privileged Scaffold in Drug Discovery
The this compound scaffold, a key structural motif, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govresearchgate.net This versatility has made it a valuable template for the design and development of novel therapeutic agents with a wide range of pharmacological activities. nih.govnih.gov The inherent structural features of this compound allow for modifications at various positions, enabling the synthesis of diverse derivatives with tailored biological profiles. nih.gov
The significance of the this compound framework is underscored by its presence in numerous natural products and synthetic compounds exhibiting potent biological effects, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govdergipark.org.tr Its derivatives have been investigated for their potential in managing a spectrum of diseases, such as cancer, inflammatory disorders, neurodegenerative diseases, and infections. nih.govdergipark.org.tr The ability of this scaffold to interact with multiple receptors and enzymes has spurred extensive research into creating new drug candidates. nih.gov
Researchers have successfully synthesized a variety of this compound derivatives, demonstrating their potential as key intermediates in the creation of complex bioactive molecules. nih.gov The development of efficient synthetic methods to access chroman-3-ones has further facilitated the exploration of their therapeutic potential. nih.gov For instance, gold-catalyzed oxidation of propargyl aryl ethers provides a rapid and efficient route to this versatile heterocycle. nih.gov This accessibility allows for the generation of libraries of this compound analogs for biological screening, accelerating the drug discovery process.
Mechanisms of Biological Activity of this compound Derivatives
This compound derivatives have emerged as a promising class of compounds with significant anticancer and cytotoxic properties against various human cancer cell lines. nih.govnih.gov Research has demonstrated their effectiveness in inhibiting the proliferation of cancer cells, including those of the breast, colon, and leukemia. nih.govmdpi.com The cytotoxic effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell survival and growth.
Several studies have highlighted the structure-activity relationships of this compound derivatives, indicating that specific substitutions on the this compound core can significantly influence their anticancer potency. mdpi.com For example, the introduction of certain functional groups can enhance their ability to induce cell death in cancer cells. nih.gov The cytotoxic activity of these derivatives has been observed to be comparable to, and in some cases, more effective than, standard chemotherapeutic agents. nih.gov
The anticancer potential of this compound derivatives is not limited to a single mechanism but often involves a multi-targeted approach, making them attractive candidates for further development as novel cancer therapeutics. nih.gov
Table 1: Anticancer and Cytotoxic Activities of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 3-Benzylidene-4-chromanones | MDA-MB-231 (breast), SK-N-MC (neuroblastoma), KB (nasopharyngeal) | More effective than etoposide | nih.gov |
| Chroman-2,4-dione derivatives | HL-60 and MOLT-4 (leukemia), MCF-7 (breast) | Cytotoxic activity | nih.gov |
| 3-Benzylideneflavanones/3-benzylidenechroman-4-ones | HCT 116, SW620, HT-29, Caco-2 (colon) | Antiproliferative activity, IC50 values 8-30 µM | mdpi.com |
| 7-Methoxy-3-(4-hydroxyl)-styrylchromone (C6) | HCT116 (colorectal) | Reduced cell viability (EC50 value of 0.84 μM) | mdpi.com |
| Chromone-triazole dyads | T-47D and MDA-MB-231 (breast), PC3 (prostate) | Selective cytotoxicity | researchgate.net |
IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.
A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.netbiomolther.org This process is crucial for eliminating malignant cells without causing inflammation. Studies have shown that certain this compound derivatives can trigger apoptotic pathways in various cancer cell lines. researchgate.netbiomolther.org For example, specific derivatives have been found to activate caspases, which are key executioner enzymes in the apoptotic cascade. biomolther.org
In addition to inducing apoptosis, many this compound derivatives have been shown to modulate the cell cycle, leading to arrest at specific phases. researchgate.netbiomolther.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For instance, some compounds have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases. researchgate.netbiomolther.org This effect is often accompanied by changes in the expression levels of key cell cycle regulatory proteins. biomolther.org
The ability of these compounds to both induce apoptosis and modulate the cell cycle highlights their potential as multi-faceted anticancer agents. nih.gov Research has demonstrated that the molecular mechanisms underlying these effects can involve the activation of both intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net
This compound derivatives have been shown to influence the delicate balance of oxidative stress within cancer cells, often by modulating the levels of reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules that, at high concentrations, can cause significant damage to cellular components, including DNA, lipids, and proteins, ultimately leading to cell death. mdpi.com Some this compound derivatives exhibit pro-oxidant properties, leading to an increase in intracellular ROS levels in cancer cells. mdpi.com
This increase in ROS can trigger a cascade of events that contribute to the anticancer activity of these compounds. mdpi.com For example, elevated ROS can induce oxidative stress, which in turn can lead to DNA damage and the activation of apoptotic pathways. mdpi.com The sensitivity of cancer cells to changes in ROS levels makes this a promising strategy for targeted cancer therapy. mdpi.com
Conversely, some chromone (B188151) derivatives have demonstrated antioxidant properties, which can also play a role in their biological activities. ijrar.org The ability to modulate oxidative stress pathways underscores the diverse mechanisms through which these compounds can exert their therapeutic effects. nih.gov
Table 2: Regulation of Oxidative Stress by this compound Derivatives
| Compound/Derivative | Cell Line(s) | Mechanism | Outcome | Reference(s) |
| 3-Benzylideneflavanone/3-benzylidenechromanone derivatives | HCT 116, SW620, HT-29, Caco-2 | Increased intracellular ROS levels, decreased glutathione | Induction of oxidative stress, contributing to cytotoxic activity | mdpi.com |
| DCO-6 (a novel chromone derivative) | RAW264.7 cells, mouse primary peritoneal macrophages | Impaired LPS-induced intracellular ROS production | Inhibition of inflammatory response | nih.gov |
ROS: Reactive Oxygen Species. LPS: Lipopolysaccharide.
The anticancer activity of this compound derivatives is also attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. mdpi.com These pathways play a crucial role in promoting cell proliferation, survival, and metastasis. By targeting specific components of these pathways, this compound derivatives can effectively halt cancer progression. mdpi.com
One such pathway is the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth and differentiation. nih.gov Certain this compound derivatives have been found to inhibit the activation of key kinases within this pathway, such as p38 MAPK. nih.gov For instance, the derivative DCO-6 has been shown to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov
Furthermore, some derivatives have been found to suppress the HMGB1-RAGE-ERK1/2 signaling pathway, which is implicated in both inflammation and cancer cell proliferation. mdpi.com The inhibition of these critical signaling cascades provides a molecular basis for the observed anticancer effects of this compound derivatives and highlights their potential as targeted therapeutic agents. acs.org
In addition to their anticancer activities, many this compound derivatives possess significant anti-inflammatory properties. ijrar.org Inflammation is a complex biological response that is implicated in the pathogenesis of numerous diseases, including cancer. mdpi.com The ability of these compounds to modulate inflammatory pathways makes them attractive candidates for the development of novel anti-inflammatory drugs. nih.gov
The anti-inflammatory effects of this compound derivatives are often mediated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov For example, the derivative DCO-6 has been shown to significantly reduce the lipopolysaccharide (LPS)-induced production of these inflammatory molecules. nih.gov
The mechanism of action for these anti-inflammatory effects can involve the inhibition of key signaling pathways, such as the p38 MAPK pathway. nih.gov Some chromone derivatives have also been found to exert their anti-inflammatory effects through the activation of the glucocorticoid receptor. nih.gov This dual functionality of possessing both anticancer and anti-inflammatory properties suggests that this compound derivatives could be particularly effective in treating inflammation-associated cancers. mdpi.com
Table 3: Anti-inflammatory Properties of this compound Derivatives
| Compound/Derivative | Model/Cell Line | Mechanism of Action | Outcome | Reference(s) |
| DCO-6 | RAW264.7 cells, mouse primary peritoneal macrophages | Inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway | Reduced production of nitric oxide, IL-1β, and IL-6 | nih.gov |
| 7-Methoxy-3-(4-hydroxyl)-styrylchromone (C6) | RAW264.7 cells | Suppression of HMGB1-RAGE-ERK1/2 signaling | Inhibition of cytokine production | mdpi.com |
| Chromone 3 (from Dictyoloma vandellianum) | LPS and IFN-γ stimulated macrophages | Reduced transcriptional activity of NF-κB, partial activation of glucocorticoid receptor | Reduced TNF-α, IL-6, and IL-1β production | nih.gov |
ROS: Reactive Oxygen Species. LPS: Lipopolysaccharide. IFN-γ: Interferon-gamma. NF-κB: Nuclear factor kappa B.
Antioxidant Activity and Enzyme Modulation
This compound derivatives, which are structurally related to flavonoids, are recognized for their antioxidant properties. mdpi.com Their ability to counteract oxidative stress is a key area of research. Studies have demonstrated that the antioxidant activity is highly dependent on the substitution patterns on the chroman rings. mdpi.com For instance, certain 3-hydroxychromone derivatives have shown good radical scavenging activity, which is attributed to the presence of a phenolic hydroxyl group, a 4-oxo group, and a 2,3-double bond. researchgate.net The introduction of additional phenolic hydroxyl groups and adjacent methoxy (B1213986) groups can further enhance this activity. researchgate.net
One study evaluated a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives and found them to be most active in relation to the DPPH radical, confirming their antiradical properties. eco-vector.com In another investigation, 3-benzylidene chroman-4-one analogs were assessed for their free radical scavenging and total antioxidant capacity, with results indicating that compounds possessing methoxy and ethoxy, methyl, or isopropyl groups exhibited significant activity. tandfonline.com Compounds with only a methoxy group showed moderate activity, while those lacking both methoxy and ethoxy groups were inactive. tandfonline.com
Beyond radical scavenging, these compounds also modulate various enzyme systems. They have been investigated as inhibitors for enzymes involved in neurodegeneration and inflammation, such as cholinesterases, sirtuins, and monoamine oxidases. nih.govnih.gov For example, a series of chromen-4-ones were evaluated for their inhibitory activity against human monoamine oxidase A (MAO-A) and B (MAO-B), with several compounds showing notable selective inhibition of MAO-B. nih.gov
Table 1: Antioxidant Activity of Selected this compound Derivatives
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 3-Hydroxychromones | DPPH radical scavenging | Good activity attributed to phenolic hydroxyl, 4-oxo, and 2,3-double bond features. | researchgate.net |
| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-ones | DPPH test | High antiradical activity observed across 15 derivatives. | eco-vector.com |
| 3-Benzylidene chroman-4-ones | Free radical scavenging | Methoxy and ethoxy/methyl/isopropyl groups led to very good activity. | tandfonline.com |
| 2-Phenoxychromones | Superoxide anion inhibition | A derivative with a 7-methoxy group and a 3-fluorothiophenol (B1676560) substituent showed prominent anti-inflammatory effects. | nih.gov |
Antiviral Activities
The chromone scaffold is present in numerous compounds exhibiting a broad range of biological activities, including antiviral effects. researchgate.net Research into this compound derivatives has identified promising candidates for combating various viral infections.
A study on 3-benzyl chromene and chroman derivatives revealed potent activity against human rhinovirus (HRV) serotype 1B, a common cause of the cold. nih.gov Specifically, the 3-benzylidenechromans, (Z)-3-(4-chlorobenzylidene)chroman and (Z)-6-chloro-3-(4-chlorobenzylidene)chroman, demonstrated the highest anti-HRV 1B activity with IC₅₀ values of 0.12 µM and 0.11 µM, respectively. nih.gov Mechanistic studies suggest these compounds act as capsid binders, interfering with the early stages of viral replication. nih.gov
Additionally, natural and semi-synthetic chromone alkaloids have been investigated for their antiviral properties. nih.gov The chromone secondary amine schumannificine, isolated from Schumanniophyton magnificum, displayed the greatest activity against the human immunodeficiency virus (HIV). nih.gov Potent activity against herpes simplex virus (HSV) was observed for several of its derivatives. nih.gov The anti-HIV activity is thought to stem from irreversible binding to the gp120 envelope protein. nih.gov
Neuroprotective Potential and Alzheimer's Disease Therapeutic Avenues
Derivatives of the chromone scaffold have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease (AD). nih.govnih.gov AD is a multifactorial neurodegenerative disorder characterized by factors such as reduced acetylcholine (B1216132) levels, oxidative stress, and neuroinflammation. nih.govmdpi.com Chromone derivatives have been explored for their ability to target multiple aspects of this complex pathology. nih.gov
In an experimental model of AD, two chromone derivatives, C3AACP6 and C3AACP7, were found to restore aerobic metabolism, increase the activity of mitochondrial enzymes, and reduce neuroinflammation in the hippocampus of rats. nih.gov These positive effects led to a reduction in cognitive deficits, comparable to the established drug memantine. nih.gov The neuroprotective effect of these compounds appears to be linked to the recovery of mitochondrial function. nih.gov
The therapeutic potential of these compounds is often linked to their ability to inhibit key enzymes involved in the progression of AD, as detailed in the following section.
Cholinesterase and Sirtuin (SIRT2) Enzyme Inhibition
A primary strategy in AD therapy is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine levels in the brain. nih.gov Numerous this compound derivatives have been identified as potent inhibitors of these enzymes. In one study, two series of chromenone-based derivatives were tested, with compound 2l emerging as the most potent AChE inhibitor (IC₅₀ = 0.08 µM) and compound 3q as the most potent BChE inhibitor (IC₅₀ = 0.04 µM). nih.gov Another compound, 3h , showed potent dual inhibition with IC₅₀ values of 0.15 µM for AChE and 0.09 µM for BChE. nih.gov Similarly, benzylidene chroman-4-one derivatives have demonstrated potent activity against AChE, with IC₅₀ values ranging from 0.122 μM to 0.207 μM. nih.gov
Sirtuin 2 (SIRT2), a type of histone deacetylase, has also emerged as a therapeutic target in neurodegenerative disorders. nih.govacs.org Inhibition of SIRT2 has been shown to decrease neuronal cell death. nih.gov A series of substituted chroman-4-one derivatives were synthesized and evaluated as novel SIRT2 inhibitors. nih.govacs.org The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.govacs.org These compounds demonstrated high selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3. nih.govacs.org
Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 2l | Acetylcholinesterase (AChE) | 0.08 µM | nih.gov |
| 3q | Butyrylcholinesterase (BChE) | 0.04 µM | nih.gov |
| 3h | AChE / BChE (Dual) | 0.15 µM / 0.09 µM | nih.gov |
| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 1.5 µM | nih.govacs.org |
| n-pentyl-substituted chromone 3a | SIRT2 | 5.5 µM | acs.org |
| n-propyl derivative 1k | SIRT2 | 10.6 µM | acs.org |
Other Pharmacological Effects (e.g., Antimicrobial)
Beyond the previously mentioned activities, this compound derivatives possess a range of other pharmacological effects, most notably antimicrobial properties. ijpcsonline.comnih.govmdpi.com These compounds have been evaluated against various pathogenic bacterial and fungal strains. ijpcsonline.comnih.gov
A series of 3-substituted chromen-4-one derivatives were screened for antimicrobial activity, with some compounds showing promising results against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Aspergillus niger and Candida albicans. ijpcsonline.com Similarly, novel 1,2,4-dithiazolylchromones were synthesized and found to have good to moderate inhibitory potential against various pathogenic strains. nih.gov
Another study synthesized 3-hydroxychromone derivatives and found they possessed significant antibacterial and antifungal activity, which was attributed to the presence of the phenolic hydroxyl and 4-oxo groups in their structure. researchgate.net Research on spiropyrrolidines tethered with chroman-4-one scaffolds also showed that several of these compounds displayed moderate to excellent activity against screened microbes compared to standard drugs. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies in this compound Analogues
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound analogues. zamann-pharma.com SAR studies help identify the key structural features responsible for a compound's biological activity. tandfonline.comnih.gov
For SIRT2 inhibition, SAR studies on substituted chroman-4-ones revealed that an alkyl chain with three to five carbons in the 2-position was important for potency. nih.govacs.org Larger, electron-withdrawing groups, such as bromo or chloro, in the 6- and 8-positions were favorable for high potency. nih.govacs.orghelsinki.fi Furthermore, branching the alkyl chain near the chroman-4-one ring system or introducing a bulky phenyl group was found to decrease inhibitory activity against SIRT2. acs.org
In the context of antimicrobial activity, SAR analysis of 1,2,4-dithiazolylchromones indicated that compounds with lipophilic, electron-withdrawing groups like chloro and bromo displayed significant inhibitory potential against both bacteria and fungi. nih.gov For antifungal activity in 3-benzylidene chroman-4-one analogs, compounds possessing either methoxy and ethoxy/methyl/isopropyl groups showed very good activity, while those without these groups were inactive. tandfonline.com
Regarding cholinesterase inhibition, SAR studies of amino-7,8-dihydro-4H-chromenone derivatives showed that the amino and nitrile groups on the chromenone ring are essential. nih.gov The amine group engages in hydrogen bonding, and substitutions at different positions on the scaffold were found to favor BChE inhibition over AChE inhibition. nih.gov
Advanced Analytical Methodologies for Chroman 3 One in Complex Research Matrices
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are fundamental to the analysis of chroman-3-one, providing the necessary separation from other components in a mixture prior to detection. wikipedia.org The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the target analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and related non-volatile or thermally labile compounds. wikipedia.orgwikipedia.org Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org This setup allows for the effective separation of various chroman derivatives based on their hydrophobicity. dphen1.com For instance, a study on the impurities in bisphenol A production utilized RP-HPLC to separate various by-products, including chromen derivatives. dphen1.com The separation is influenced by factors such as the column chemistry (e.g., C8 or C18), mobile phase composition (often a gradient of acetonitrile (B52724) or methanol (B129727) in water), and flow rate. wikipedia.orgdphen1.com Multi-wavelength UV detection can enhance component identification by comparing absorption spectra. dphen1.com For highly complex samples, multi-dimensional HPLC systems, such as a three-dimensional (3D)-HPLC, can provide enhanced selectivity and resolution for target analytes. nih.gov
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org In GC, the sample is vaporized and carried by an inert gas through a column, where separation occurs based on the components' boiling points and interactions with the stationary phase. libretexts.org GC is particularly useful for analyzing the volatile fractions of complex samples where chroman-related structures might be present, such as in essential oils. nih.gov The use of temperature programming, where the column temperature is increased during the analysis, allows for the separation of a wide range of compounds with varying boiling points. libretexts.org The choice of the capillary column, such as one coated with SE-54, is critical for achieving the desired separation. epa.gov
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.org |
| Applicability | Non-volatile, thermally labile compounds, including many chroman derivatives. wikipedia.org | Volatile and thermally stable compounds. libretexts.org |
| Common Mode | Reversed-Phase (RP-HPLC) with C8 or C18 columns. wikipedia.org | Capillary columns (e.g., SE-54, HP-5MS). epa.govmdpi.com |
| Mobile Phase | Solvent mixture (e.g., acetonitrile/water, methanol/water). wikipedia.org | Inert gas (e.g., Helium, Nitrogen). libretexts.org |
| Temperature | Typically ambient or slightly elevated. | Requires a temperature-controlled oven for the column, often with programming. libretexts.org |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). wikipedia.org | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS). libretexts.orgepa.gov |
Hyphenated Mass Spectrometry for Identification and Quantification (e.g., GC-MS, HPLC-MS, High-Resolution Accurate Mass Spectrometry)
Hyphenating chromatographic systems with mass spectrometry (MS) combines the separation power of chromatography with the sensitive and selective detection capabilities of MS, providing a powerful tool for the definitive identification and quantification of this compound in complex matrices. wikipedia.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for identifying volatile compounds. libretexts.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries (e.g., NIST) for compound identification. nih.govcore.ac.uk This method has been successfully used to identify chromone (B188151) derivatives and other aromatic compounds in complex mixtures like agarwood essential oils. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is essential for analyzing a wide range of compounds that are not suitable for GC. wikipedia.org An interface is required to connect the high-pressure liquid environment of HPLC to the high-vacuum environment of the mass spectrometer. measurlabs.com HPLC-MS is highly sensitive and ideal for the precise quantification of compounds in complex biological and environmental samples. wikipedia.orgmeasurlabs.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is widely used in pharmacokinetic studies and the analysis of contaminants. wikipedia.org
High-Resolution Accurate Mass Spectrometry (HRAMS) , often coupled with LC (HRAM LC-MS), provides highly accurate mass measurements (typically to several decimal places), which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.comtecnofrom.com This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may be present in complex samples like food matrices or biological fluids. tecnofrom.comlcms.cz HRAMS is particularly valuable for identifying unknown metabolites and for steroid profiling in clinical research, where it can differentiate between closely related steroid structures. tecnofrom.comnih.gov
| Technique | Primary Application | Key Features | Example Research Finding |
|---|---|---|---|
| GC-MS | Identification of volatile and semi-volatile compounds. libretexts.org | Provides structural information via fragmentation patterns; library searchable spectra. nih.gov | Identified 127 substances in agarwood essential oils, including sesquiterpenes and chromone derivatives. nih.gov |
| HPLC-MS | Quantification and identification of non-volatile and thermally labile compounds. wikipedia.org | High sensitivity and specificity; suitable for a wide range of polar compounds. wikipedia.orgmeasurlabs.com | Used to establish a quality evaluation system for agarwood by analyzing its characteristic constituents. researchgate.net |
| HRAM LC-MS | Precise identification and quantification in highly complex matrices. tecnofrom.com | Measures mass with high accuracy (sub-ppm), enabling elemental formula determination and separation of isobaric interferences. bioanalysis-zone.comtecnofrom.com | Successfully quantified 26 steroid metabolites in urine for the diagnosis of adrenal disorders, demonstrating high precision and linearity. nih.gov |
Advanced Sample Preparation and Extraction Protocols for Complex Biological and Environmental Samples
The goal of sample preparation is to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. rsc.org The choice of technique depends on the matrix (e.g., biological fluids, tissues, environmental samples) and the physicochemical properties of the analyte. thermofisher.com
Liquid-Liquid Extraction (LLE) is a classic method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. thermofisher.com For example, a platinum(II) complex with a chromen-4-one derivative was extracted from an aqueous solution into chloroform (B151607) for analysis. acs.orgnih.gov
Solid-Phase Extraction (SPE) is a widely used and versatile technique for sample cleanup and concentration. chromatographyonline.com It involves passing a liquid sample through a solid sorbent that retains the analyte or the interferences. The analyte is then eluted with a small volume of a different solvent. chromatographyonline.com SPE is effective for extracting analytes from various biological matrices, including plasma, urine, and tissue homogenates, and for removing interfering substances like phospholipids. chromatographyonline.comwindows.net
Matrix Solid-Phase Dispersion (MSPD) is a streamlined process where the solid sample is blended with a solid-phase sorbent, acting as both a dispersant and an abrasive. This mixture is then packed into a column, and analytes are eluted with appropriate solvents. MSPD is particularly effective for solid and semi-solid biological samples. mdpi.com
Other advanced methods include cloud-point extraction (CPE) , which uses the phase-separation properties of surfactants to extract analytes, and techniques like ultrasound-assisted extraction to improve efficiency. mdpi.comresearchgate.net For tissue samples, homogenization and digestion with enzymes like Proteinase K are often employed prior to extraction to release the analytes. windows.net
Chemometric and Data Processing Approaches for Comprehensive Analysis
The large and complex datasets generated by modern chromatographic and mass spectrometric analyses require sophisticated data processing and statistical tools, collectively known as chemometrics. bia-analytical.com Chemometrics is used to extract meaningful chemical information from multivariate data, helping to identify patterns, correlations, and outliers. bia-analytical.comondalys.fr
Principal Component Analysis (PCA) is a fundamental chemometric tool used for data visualization and dimensionality reduction. ondalys.fr It transforms the original, correlated variables into a smaller set of uncorrelated variables called principal components, which capture the maximum variance in the data. ondalys.fr PCA can be used to classify samples based on their chemical profiles, for example, to distinguish between wines from different origins or to identify characteristic chemical markers in complex mixtures. nih.govresearchgate.net
Multivariate Curve Resolution (MCR) is another powerful technique, especially useful for analyzing mixture data from spectral or chromatographic instruments. jmp.com MCR aims to mathematically resolve the pure component profiles (e.g., spectra) and their concentration profiles from the mixed instrumental response, even when components are not fully separated chromatographically. jmp.com
These approaches often involve pre-processing steps such as baseline correction, noise reduction, and peak alignment to improve the quality of the data before multivariate analysis. pjoes.com The application of chemometrics allows for a more comprehensive interpretation of the complex data generated in the analysis of this compound, moving beyond simple quantification to understand relationships and classify samples based on their complete chemical fingerprint. bia-analytical.compjoes.com
Future Research Directions and Unexplored Avenues for Chroman 3 One
Development of Novel Therapeutic Agents Based on the Chroman-3-one Core
The this compound core is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing therapeutic molecules with potential pharmacological value. nih.govacs.org Although research has often focused on the related chroman-4-one scaffold, the principles and observed activities provide a strong rationale for the future development of this compound-based agents. Derivatives of the broader chromone (B188151) and chromanone classes have demonstrated a wide spectrum of biological activities, suggesting that this compound derivatives could yield novel candidates for treating a range of diseases. nih.govnih.gov
Future research should focus on the systematic synthesis and evaluation of this compound libraries to explore their therapeutic potential across various domains:
Anticancer Agents: Chromone and chroman-4-one derivatives have shown significant cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer. nih.govnih.gov For instance, certain synthetic chromone derivatives have exhibited potent in vitro activity against the MCF-7 breast cancer cell line. nih.gov Research could be directed towards synthesizing this compound analogs and evaluating their efficacy, mechanism of action, and potential for inducing apoptosis in cancer cells. tandfonline.com
Antimicrobial and Antifungal Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial compounds. Chroman-4-one derivatives have been identified as having broad-spectrum antimicrobial properties. nih.govmdpi.com Future work could involve creating novel this compound derivatives and screening them against a wide range of bacteria and fungi to identify lead compounds for new anti-infective therapies. mdpi.com
Anti-inflammatory and Antioxidant Agents: Many chromanone analogs possess anti-inflammatory and antioxidant properties. nih.govnih.gov Given the role of inflammation and oxidative stress in numerous chronic diseases, developing this compound derivatives with potent activity in these areas could lead to new treatments for conditions like arthritis and neurodegenerative disorders.
Antidiabetic Agents: Certain chromanone-containing compounds have been investigated for their potential to treat diabetes through the inhibition of enzymes like α-glucosidase. nih.gov This provides a promising avenue for designing and testing this compound analogs as potential new antidiabetic drugs.
Table 1: Potential Therapeutic Applications of this compound Derivatives Based on Analog Research
| Therapeutic Area | Target/Mechanism of Action | Example from Related Scaffolds | Future Direction for this compound |
|---|---|---|---|
| Oncology | Cytotoxicity, Apoptosis Induction, Kinase Inhibition | Chromone-sulfonamide hybrids active against MCF-7 and A-549 cancer cell lines. nih.gov | Synthesis of this compound hybrids and evaluation of their anticancer efficacy and specific molecular targets. |
| Infectious Diseases | Inhibition of bacterial and fungal growth | Chroman-4-one derivatives showing activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com | Development of this compound libraries for broad-spectrum antimicrobial screening. |
| Inflammatory Diseases | Inhibition of inflammatory pathways (e.g., NF-κB), Antioxidant activity | Natural chromones exhibiting antinociceptive and anti-inflammatory effects. nih.gov | Design of analogs with optimized anti-inflammatory and radical scavenging properties. |
| Metabolic Disorders | Enzyme inhibition (e.g., α-glucosidase) | Synthetic chromanone analogs reported for antidiabetic potential via α-glucosidase inhibition. nih.gov | Exploration of this compound derivatives as inhibitors of key enzymes in metabolic pathways. |
Green Chemistry Principles in this compound Synthesis
The synthesis of chemical compounds, including pharmaceutical intermediates like this compound, is increasingly being scrutinized through the lens of green chemistry. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying these principles to this compound synthesis can lead to more sustainable, efficient, and cost-effective manufacturing processes.
Future research should focus on incorporating the twelve principles of green chemistry into the synthetic routes for this compound and its derivatives:
Catalysis: Moving from stoichiometric reagents to catalytic ones is a core principle of green chemistry. acs.org Research into novel catalytic methods, such as the use of gold catalysts for the oxidation of propargyl aryl ethers, represents a significant step forward by offering more efficient and step-economic routes. mdpi.com Further exploration of other metal-based or organocatalytic systems could yield even greener alternatives.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Future synthetic strategies should be evaluated based on their atom economy, aiming to minimize the generation of byproducts and waste.
Use of Safer Solvents: Many traditional organic syntheses rely on volatile and often toxic solvents. A key area for future research is the development of synthetic methods for this compound that utilize greener solvents, such as water, ethanol, or ionic liquids, or even solvent-free conditions. sigmaaldrich.comnih.gov
Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. sigmaaldrich.com The development of microwave-assisted or ultrasound-assisted syntheses, which can often reduce reaction times and energy requirements, is a promising avenue for exploration. researchgate.net
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable raw materials instead of depleting fossil fuels. acs.org Research could investigate pathways to synthesize this compound precursors from bio-based feedstocks.
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Description | Potential Application in this compound Synthesis |
|---|---|---|
| 1. Prevention | It is better to prevent waste than to create it. msu.edu | Designing synthetic routes with higher yields and fewer side reactions. |
| 2. Atom Economy | Maximize the incorporation of reactant atoms into the final product. acs.org | Favoring addition and cyclization reactions over multi-step routes involving protecting groups. |
| 3. Less Hazardous Syntheses | Use and generate substances with little to no toxicity. msu.edu | Replacing hazardous reagents (e.g., toxic metals, harsh acids/bases) with safer alternatives. |
| 5. Safer Solvents & Auxiliaries | Minimize or eliminate the use of auxiliary substances like solvents. sigmaaldrich.com | Developing syntheses in water, bio-solvents, or under solvent-free conditions. |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. compoundchem.com | Exploring photochemical, microwave-assisted, or sonochemical methods to reduce energy input. |
| 9. Catalysis | Use catalytic reagents over stoichiometric ones. yale.edu | Developing highly selective and recyclable catalysts (e.g., metal, enzyme, or organocatalysts). |
| 8. Reduce Derivatives | Avoid unnecessary derivatization (e.g., protecting groups). acs.org | Designing more direct synthetic pathways that do not require protection and deprotection steps. |
Exploration of Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a new frontier for this compound research. nih.gov A key area within this field is "host-guest" chemistry, where a larger "host" molecule can encapsulate a smaller "guest" molecule, such as this compound or its derivatives. thno.orgyoutube.com This avenue remains largely unexplored for the this compound scaffold but holds significant potential.
Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to form inclusion complexes with a variety of guest molecules, altering their physical and chemical properties. thno.orgresearchgate.net
Future research could investigate:
Formation of Inclusion Complexes: Studies could be undertaken to determine if this compound can act as a guest molecule for common macrocyclic hosts. This would involve characterizing the formation, stoichiometry, and stability of such host-guest complexes using techniques like NMR spectroscopy and calorimetry.
Enhanced Solubility and Bioavailability: Many promising drug candidates fail due to poor water solubility. Encapsulating a hydrophobic this compound derivative within a hydrophilic host (like a cyclodextrin) could significantly enhance its solubility and, potentially, its bioavailability for therapeutic applications. nih.gov
Controlled Release Systems: The dynamic nature of host-guest interactions can be exploited to create stimuli-responsive materials. researchgate.net For example, a this compound derivative could be loaded into a host system and released in response to specific triggers in the body, such as a change in pH or the presence of certain enzymes, allowing for targeted drug delivery.
Development of Novel Materials: The self-assembly of host-guest complexes involving this compound could lead to the formation of new supramolecular polymers or gels with unique properties, potentially finding applications in materials science or as scaffolds for tissue engineering. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govgu.se The application of these computational tools to this compound research is a completely unexplored but highly promising avenue that could significantly accelerate progress.
Future directions for integrating AI and ML include:
Virtual Screening and Lead Identification: ML models can be trained on existing data for chromone and chromanone derivatives to predict the biological activity of virtual libraries of novel this compound compounds. nih.gov This in silico screening can prioritize the synthesis of candidates with the highest probability of being active, saving significant time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: AI can be used to develop sophisticated QSAR models that identify the key structural features of this compound derivatives responsible for their therapeutic effects. researchgate.net These models can guide medicinal chemists in designing more potent and selective compounds.
Prediction of ADMET Properties: The failure of drug candidates is often due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML algorithms can predict these properties for new this compound derivatives before they are synthesized, helping to identify and filter out compounds with unfavorable profiles early in the discovery process. nih.gov
Synthesis Planning and Optimization: AI tools are being developed to predict optimal reaction conditions and even propose novel synthetic routes. youtube.com Applying these tools to this compound could help in designing more efficient and sustainable syntheses, aligning with the principles of green chemistry.
Table 3: Potential Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | Computational screening of large compound libraries to identify potential hits. nih.gov | Rapidly identify novel this compound derivatives with high predicted therapeutic activity. |
| QSAR Modeling | Correlating chemical structure with biological activity. researchgate.net | Guide the rational design of more potent and selective this compound-based drugs. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of molecules. nih.gov | Reduce late-stage attrition of drug candidates by prioritizing compounds with favorable properties. |
| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. | Design entirely new this compound analogs optimized for a specific biological target. |
| Retrosynthesis Planning | Predicting synthetic pathways for a target molecule. youtube.com | Accelerate the development of efficient and green synthetic routes to target this compound derivatives. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Chroman-3-one, and how can their efficiency be validated?
- Methodological Answer : The gold-catalyzed oxidation of propargyl aryl ethers is a prominent two-step synthesis route, replacing hazardous α-diazo ketones with safer alkynes. Efficiency is validated through yield optimization (e.g., using catalysts like Ph₃PAuNTf₂ or L1AuNTf₂) and characterization via NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Reproducibility requires detailed experimental protocols, including catalyst loading, solvent choice, and oxidants (e.g., 2,6-dibromopyridine N-oxide) .
- Validation Table :
| Catalyst | Oxidant | Yield (%) | Reference |
|---|---|---|---|
| Ph₃PAuNTf₂ | 2,6-Dibromopyridine N-oxide | <10 | |
| L1AuNTf₂ (phosphite) | 2,6-Dibromopyridine N-oxide | <10 |
Q. How should researchers characterize this compound derivatives to confirm structural identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze coupling constants and chemical shifts for substituent effects on the chroman ring.
- X-ray crystallography : Use programs like SHELX or ORTEP-III to resolve anisotropic displacement parameters and confirm puckering geometries (e.g., Cremer-Pople coordinates for ring conformation analysis) .
- Chromatography : Ensure purity via HPLC or GC-MS, referencing known retention indices for analogous compounds .
Advanced Research Questions
Q. How can catalytic efficiency be improved in gold-mediated this compound synthesis?
- Methodological Answer : Systematically test:
- Electrophilic catalysts : Replace phosphine ligands with electron-deficient phosphites (e.g., L1AuNTf₂) to enhance carbene formation .
- Oxidants : Screen alternatives to 2,6-dibromopyridine N-oxide (e.g., pyridine N-oxides with electron-withdrawing groups).
- Solvent effects : Evaluate polar aprotic solvents (e.g., DCE vs. toluene) to stabilize transition states.
Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogs?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR assignments with COSY/NOESY and compare computed (DFT) vs. experimental IR/Raman spectra .
- Crystallographic refinement : Apply SHELXL for high-resolution data to resolve ambiguities in substituent positioning or disorder .
- Replication : Repeat synthesis under inert conditions to rule out oxidation artifacts .
Q. How can computational methods predict this compound reactivity and regioselectivity?
- Methodological Answer :
- DFT calculations : Model transition states for gold-carbene intermediates to predict alkyne oxidation pathways .
- Molecular dynamics : Simulate solvent effects on reaction kinetics using software like Gaussian or ORCA.
- Docking studies : For medicinal applications, evaluate binding affinities of this compound derivatives using AutoDock Vina .
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing this compound reaction yields?
- Methodological Answer :
- ANOVA : Compare yield distributions across catalyst/oxidant combinations.
- Error analysis : Report standard deviations from triplicate experiments and identify outliers via Grubbs’ test .
- PCA : Reduce dimensionality in datasets (e.g., solvent polarity, temperature) to identify dominant yield predictors .
Q. How should researchers document experimental protocols for reproducibility?
- Methodological Answer :
- Detailed Supplementary Information : Include step-by-step procedures, raw spectral data, and crystallographic CIF files .
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ICSP .
Structural and Mechanistic Studies
Q. What advanced techniques elucidate the puckering dynamics of this compound rings?
- Methodological Answer :
- Cremer-Pople analysis : Quantify ring puckering amplitudes (θ) and phases (φ) from crystallographic data .
- VT-NMR : Monitor ring-flipping kinetics at variable temperatures to assess energy barriers .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
